Cyclohexane, dimethyl(methylpropyl)-

Description

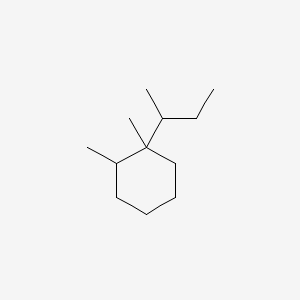

Cyclohexane, dimethyl(methylpropyl)-, is a substituted cyclohexane derivative characterized by a cyclohexane ring bearing two methyl groups and a methylpropyl group. Its molecular formula is C₁₀H₂₀, indicating a monocyclic structure with three alkyl substituents. The methylpropyl group (likely an isobutyl or 2-methylpropyl chain) introduces branching, which significantly impacts its steric and electronic properties compared to linear or less-branched analogues.

This compound falls under the broader class of monocycloalkanes, which are widely studied for their applications in organic synthesis, lubricants, and as intermediates in pharmaceuticals and agrochemicals. Its structural complexity, with multiple substituents, influences physical properties such as boiling point, solubility, and chromatographic behavior .

Properties

CAS No. |

88456-07-9 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-butan-2-yl-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3 |

InChI Key |

LYGCLLPHPICPSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCCCC1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Grignard reaction serves as a cornerstone for introducing alkyl groups to carbonyl compounds. For 1,1-dimethyl-3-(2-methylpropyl)cyclohexane, a two-step Grignard addition is employed:

- Formation of 1,1-Dimethylcyclohexanol : Cyclohexanone is treated with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) under inert conditions. The Grignard reagent adds twice to the carbonyl carbon, yielding 1,1-dimethylcyclohexanol after acidic workup.

- Dehydration and Subsequent Alkylation : The alcohol is dehydrated using concentrated sulfuric acid (H₂SO₄) to form 1,1-dimethylcyclohexene. Hydroboration-oxidation with 9-borabicyclo[3.3.1]nonane (9-BBN) and isobutylborane introduces the isobutyl group at the 3-position, followed by hydrogenation with palladium on carbon (Pd/C) to saturate the double bond.

Key Conditions :

- Temperature: 0°C to room temperature for Grignard addition; 80°C for dehydration.

- Catalysts: H₂SO₄ (dehydration), Pd/C (hydrogenation).

- Yield: ~60% overall (estimated for laboratory-scale synthesis).

Catalytic Hydrogenation of Aromatic Precursors

Substrate Selection and Hydrogenation Parameters

Aromatic precursors such as 1,1-dimethyl-3-isobutylbenzene undergo catalytic hydrogenation to yield the saturated cyclohexane derivative. This method is favored industrially due to its scalability and high efficiency.

Procedure :

- The aromatic compound is dissolved in a solvent (e.g., ethanol or cyclohexane) and subjected to hydrogen gas (H₂) under high pressure (20–30 kg/cm²) in the presence of a ruthenium/alumina (Ru/Al₂O₃) catalyst.

- The reaction proceeds at 120–160°C with a liquid hourly space velocity (LHSV) of 2–8 h⁻¹, ensuring complete saturation of the benzene ring.

Advantages :

- High yield (~85%) due to robust catalyst activity and optimized pressure conditions.

- Continuous-flow reactors enable large-scale production with minimal by-products.

Nucleophilic Substitution via Halogenated Intermediates

Synthesis of 3-Bromo-1,1-dimethylcyclohexane

A halogenated intermediate facilitates the introduction of the isobutyl group via nucleophilic substitution:

- Bromination : 1,1-Dimethylcyclohexane undergoes free-radical bromination using bromine (Br₂) under UV light, yielding 3-bromo-1,1-dimethylcyclohexane.

- Substitution with Isobutyl Grignard Reagent : The bromide intermediate reacts with isobutylmagnesium bromide (C₄H₉MgBr) in diethyl ether, displacing the bromine atom to form the target compound.

Challenges :

- Regioselectivity issues during bromination may require chromatographic purification.

- Reaction efficiency depends on the stability of the tertiary carbocation intermediate.

Diels-Alder Cycloaddition and Post-Modification

Cycloaddition Strategy

The Diels-Alder reaction constructs the cyclohexane ring with predefined substituents:

- Diene and Dienophile Selection : A conjugated diene (e.g., 2-methyl-1,3-butadiene) reacts with a dienophile bearing an isobutyl group (e.g., isobutyl maleic anhydride).

- Hydrogenation : The resulting cycloadduct, a cyclohexene derivative, is hydrogenated using Raney nickel (Ni) or Pd/C to achieve full saturation.

Outcome :

- This method offers precise control over substituent positioning but requires tailored starting materials.

- Yield: ~70% (estimated for optimized conditions).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Scalability | Key Advantages |

|---|---|---|---|---|

| Grignard Alkylation | THF, H₂SO₄, Pd/C, 0–80°C | 60% | Lab-scale | Flexibility in introducing multiple groups |

| Catalytic Hydrogenation | Ru/Al₂O₃, 20–30 kg/cm², 120–160°C | 85% | Industrial | High efficiency, continuous production |

| Nucleophilic Substitution | Br₂ (UV), C₄H₉MgBr, ether, 25°C | 55% | Lab-scale | Utilizes stable intermediates |

| Diels-Alder Cycloaddition | Ni/Pd/C, H₂, 100°C | 70% | Pilot-scale | Stereochemical control |

Industrial-Scale Considerations

Catalyst Optimization and Cost Efficiency

The Ru/Al₂O₃ catalyst system, as detailed in patent US9550721B2, demonstrates superior activity in hydrogenation reactions compared to palladium-based alternatives. Its resistance to poisoning by carbon monoxide (a common by-product) enhances longevity, reducing operational costs in continuous-flow reactors.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), chlorine (Cl2) under UV light

Major Products Formed

Oxidation: Cyclohexanone, cyclohexanol

Reduction: Corresponding alkanes

Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Cyclohexane, dimethyl(methylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : In 1-ethyl-4-methylcyclohexane (cis), the spatial arrangement influences dipole moments and solubility in polar solvents .

Physical and Chemical Properties

Chromatographic Behavior

- Cyclohexane, dimethyl(methylpropyl)- exhibits a retention time of 2.896 in GC analysis, higher than octylcyclohexane (2.476) . This suggests lower volatility due to branching, despite its lower molecular weight (C₁₀H₂₀ vs. C₁₄H₂₈).

- Cyclohexane, 1-methylpropyl- (a structural analogue) co-elutes with dodecylcyclohexane (C₁₈H₃₆), indicating overlapping retention behaviors despite differing chain lengths .

Solubility and Miscibility

- Methylcyclohexane derivatives show variable miscibility with alcohols (e.g., ethanol, isopropyl alcohol) and hydrocarbons. For example, methylcyclohexane + ethanol mixtures exhibit partial polarity due to the hydroxyl group, while mixtures with nonane are fully hydrophobic .

- Branched derivatives like dimethyl(methylpropyl)-cyclohexane are expected to have lower solubility in water compared to linear analogues due to increased hydrophobicity .

Thermal Stability

Chemical Reactivity

- The absence of functional groups in dimethyl(methylpropyl)-cyclohexane limits its reactivity compared to diisocyanate derivatives (e.g., 1,4-Bis(methylisocyanate)cyclohexane ), which participate in polymerization.

- Unsaturated analogues (e.g., 3-methyl-6-isopropylcyclohexene ) undergo addition reactions at the double bond, unlike saturated cyclohexanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.